N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28ClN3O3S and its molecular weight is 437.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on receptor affinity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H26ClN3O3, with a molecular weight of 403.9 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a sulfonamide moiety, which are known to influence its biological interactions.
1. Receptor Affinity
Research indicates that related compounds exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated an IC50 value of 0.057 nM for the D4 receptor, showing selectivity over D2 receptors by more than 10,000-fold . Such selectivity is crucial for minimizing side effects associated with non-selective receptor binding.
2. Enzyme Inhibition
The compound's sulfonamide structure suggests potential for enzyme inhibition. Studies have shown that similar piperazine derivatives exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values as low as 0.63 µM against AChE . This inhibition is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.
3. Antibacterial Activity
Preliminary studies suggest that compounds within this structural class may possess antibacterial properties. In vitro tests have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The exact mechanism of action remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Dopamine D4 Receptor Affinity
A study conducted on a series of piperazine derivatives revealed that modifications to the piperazine ring could enhance receptor affinity significantly. The compound exhibited high selectivity for the D4 receptor, making it a candidate for further development in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Case Study 2: Enzyme Inhibition Profile
In another investigation, derivatives of sulfonamide compounds were screened for AChE inhibition. Results indicated that compounds with similar structural features showed promising inhibitory effects, suggesting potential applications in treating cognitive disorders . The binding interactions were characterized using molecular docking studies, providing insights into their mechanism of action.
Tables of Biological Activity
Activity Type | Compound | IC50 Value (nM) | Selectivity |
---|---|---|---|
Dopamine D4 Receptor | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 | >10,000 (D4 vs D2) |
Acetylcholinesterase | Piperazine Derivative | 0.63 | Not specified |
Antibacterial | Various Piperazine Derivatives | Moderate to Strong | Specific strains tested |
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3S/c1-16-14-20(28-3)21(15-17(16)2)29(26,27)23-8-9-24-10-12-25(13-11-24)19-6-4-18(22)5-7-19/h4-7,14-15,23H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLZBKFZFBIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.